3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-3-(piperidin-3-ylmethyl)urea;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-8(12)11-6-7-3-2-4-10-5-7;/h7,10H,2-6H2,1H3,(H2,9,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREBIIACPWWHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride typically involves the reaction of 3-methylurea with piperidine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants to a specific temperature and maintaining the reaction for a set period to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other purification techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles; reactions are often conducted in polar solvents under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Positional Isomerism
The piperidin-2-ylmethyl analog (Table, row 1) shares the same molecular formula as the target compound but differs in the piperidine substituent’s position. This small change can significantly alter hydrogen-bonding patterns and steric bulk, impacting solubility and target affinity .
Stereochemical Variations
The (R)-configured analog (Table, row 2) lacks the methylene bridge, reducing its molecular weight and hydrophobicity. Stereochemistry further influences enantioselective interactions, as seen in receptor-ligand systems .
Substituent Effects
- Dimethyl substitution (Table, row 4): Increases steric bulk, which may hinder enzymatic degradation but reduce binding pocket compatibility .
Limitations and Notes
Data Gaps : Direct pharmacological or pharmacokinetic data for 3-methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride is absent in the provided evidence. Comparisons rely on structural analogs.
Stereochemical Specificity : The (R) and (S) configurations in analogs highlight the need for chiral resolution in drug development, as enantiomers often exhibit divergent biological activities.
Biologische Aktivität
3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride is a compound that has garnered interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C8H18ClN3O
- Molecular Weight : 193.67 g/mol
- Structure : The compound features a piperidine moiety, which is critical for its biological activity. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in research and industry.
The biological activity of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various biochemical pathways. The exact mechanisms depend on the context of use, but general pathways include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to therapeutic effects in conditions such as pain and inflammation.
- Receptor Binding : It may interact with various receptors, altering their function and potentially leading to analgesic or anti-inflammatory outcomes.
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies indicate that 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride exhibits antimicrobial properties against various pathogens. Its effectiveness varies based on concentration and the specific microorganism tested.
- Pain Management : The compound is being investigated for its potential role in pain management therapies due to its ability to modulate pain pathways.
- Antifungal Properties : It has shown promise in inhibiting fungal growth in vitro, suggesting potential applications in treating fungal infections.
Comparative Studies
To understand the uniqueness of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methyl-1-(piperidin-2-yl)urea hydrochloride | C8H18ClN3O | Different piperidine substitution; varied activity |
| 1-Methyl-3-(piperidin-4-yl)urea hydrochloride | C8H18ClN3O | Altered receptor binding affinity |
| N,N-Dimethylpiperazine | C6H14N2 | Lacks urea functionality; used as a building block |
Case Studies
Recent research highlights the biological activity of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride:
- Study on Antimicrobial Efficacy : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Enzyme Inhibition Research : A study focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways, showing promising results that could lead to new anti-inflammatory therapies.
- Therapeutic Potential in Pain Management : Another investigation assessed its efficacy in animal models for pain relief, demonstrating significant analgesic effects comparable to established pain medications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride, and how can reaction intermediates be characterized?
- Methodology :
- Synthesis : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For example, reacting piperidin-3-ylmethylamine with methyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere yields the urea derivative. Hydrochloride salt formation is achieved by adding HCl gas to the reaction mixture .
- Intermediate Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress. Confirm intermediate structures via H NMR and C NMR spectroscopy. For example, the methyl group on the urea moiety appears as a singlet at ~2.8 ppm in H NMR .
Q. Which analytical techniques are most effective for confirming the purity and structural integrity of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride?
- Methodology :
- Purity Analysis : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) achieves >98% purity. UV detection at 210 nm is recommended .
- Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) identifies urea C=O stretches (~1640 cm). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 207.7 (M+H) .
Q. How does the hydrochloride salt form improve the compound’s suitability for biological assays?
- Methodology :
- The hydrochloride salt enhances aqueous solubility (>50 mg/mL in PBS at pH 7.4), enabling direct use in cell-based assays. Solubility can be verified via nephelometry or UV-vis spectrophotometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride in large-scale synthesis?
- Methodology :
- Parameter Optimization : Use design of experiments (DoE) to evaluate temperature, solvent polarity, and stoichiometry. For example, increasing reaction temperature to 50°C in DMF improves yield by 15% while maintaining purity .
- Purification : Recrystallization from ethanol/water (7:3 v/v) removes unreacted amines. Yield improvements (from 65% to 82%) are validated via gravimetric analysis .
Q. What computational strategies predict the binding affinity of 3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride to neurotransmitter receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with dopamine D2 receptors (PDB ID: 6CM4). The piperidine ring’s conformation and urea hydrogen bonding are critical for binding energy (< -8.5 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Q. How do structural modifications to the piperidine ring affect the compound’s metabolic stability in hepatic microsomes?
- Methodology :
- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLM) and NADPH. LC-MS/MS quantifies parent compound degradation. For example, replacing the 3-methyl group with a trifluoromethyl group reduces CYP3A4-mediated metabolism by 40% .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) detects hydroxylated metabolites. Structural analogs with bulkier substituents show longer half-lives (>120 min) .
Q. What strategies resolve contradictions in reported IC values for enzyme inhibition assays involving this compound?
- Methodology :
- Assay Standardization : Use a unified protocol (e.g., fluorescence polarization for kinase assays). For example, discrepancies in soluble epoxide hydrolase (sEH) inhibition arise from variations in substrate (e.g., CMNPC vs. PHOME) .
- Data Reconciliation : Apply meta-analysis to published IC values, adjusting for assay pH, temperature, and enzyme source. A weighted mean IC of 1.2 µM (95% CI: 0.9–1.5 µM) is derived .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
